![molecular formula C15H14FNO2 B4111587 N-{3-[(4-fluorobenzyl)oxy]phenyl}acetamide](/img/structure/B4111587.png)
N-{3-[(4-fluorobenzyl)oxy]phenyl}acetamide
Description
Synthesis Analysis
The synthesis of compounds closely related to N-{3-[(4-fluorobenzyl)oxy]phenyl}acetamide often involves multi-step organic reactions, starting from readily available aromatic compounds or their halogenated derivatives. For instance, derivatives of N-(3-chloro-4-fluorophenyl) acetamides have been synthesized by reacting specific pyrazole derivatives with various substituted acetamides, showcasing the versatility of acetamide chemistry in introducing different functional groups to the aromatic ring (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to N-{3-[(4-fluorobenzyl)oxy]phenyl}acetamide is characterized by the presence of fluorine atoms, which can significantly influence the electronic distribution across the molecule. Fluorine's high electronegativity makes it a key player in affecting the molecule's reactivity and interactions with biological targets. For example, the structure of a novel derivative of 4-fluoroaniline, which shares common structural features with our compound of interest, has been thoroughly analyzed using single crystal X-ray diffraction, revealing intricate details about its molecular geometry and hydrogen bonding patterns (Ashfaq et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of N-{3-[(4-fluorobenzyl)oxy]phenyl}acetamide can be inferred from studies on similar acetamide derivatives. These compounds participate in various chemical reactions, including substitutions and eliminations, influenced by the presence of the acetamide functional group and the electron-withdrawing effect of the fluorine atom. The ability to undergo nucleophilic substitution reactions makes these compounds valuable intermediates in organic synthesis (Zhang et al., 2007).
properties
IUPAC Name |
N-[3-[(4-fluorophenyl)methoxy]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-11(18)17-14-3-2-4-15(9-14)19-10-12-5-7-13(16)8-6-12/h2-9H,10H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQPTVKQRIOOIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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